molecular formula C20H19FN4O3S B2419362 ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689748-08-1

ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2419362
CAS No.: 689748-08-1
M. Wt: 414.46
InChI Key: YEXSANDQYBRJOV-UHFFFAOYSA-N
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Description

ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the triazole ring, fluorobenzoyl group, and sulfanyl acetate moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 3-fluorobenzoyl chloride and an appropriate amine.

    Attachment of the Sulfanyl Acetate Moiety: The final step involves the reaction of the triazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of triazole derivatives with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites or receptor binding pockets, while the fluorobenzoyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The sulfanyl acetate moiety can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[[5-[[(4-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
  • Ethyl 2-[[5-[[(3-chlorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
  • Ethyl 2-[[5-[[(3-bromobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

Uniqueness

ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to the presence of the 3-fluorobenzoyl group, which can enhance its binding affinity and specificity towards certain biological targets

Properties

IUPAC Name

ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c1-2-28-18(26)13-29-20-24-23-17(25(20)16-9-4-3-5-10-16)12-22-19(27)14-7-6-8-15(21)11-14/h3-11H,2,12-13H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXSANDQYBRJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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